(S)-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound with a unique structure that includes a biphenyl group, a benzyloxy substituent, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the benzyloxy group: This step involves the etherification of the biphenyl intermediate with benzyl alcohol under basic conditions.
Amino acid coupling: The biphenyl intermediate is then coupled with an amino acid derivative, such as (S)-2-aminopropanoic acid, using peptide coupling reagents like EDCI or DCC.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like PCC or KMnO4.
Reduction: The biphenyl core can be reduced to a cyclohexyl derivative using hydrogenation catalysts such as Pd/C.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: Pd/C (Palladium on carbon), H2 (Hydrogen gas)
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Cyclohexyl derivatives
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
(S)-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl and benzyloxy groups can interact with hydrophobic pockets in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4’-(methoxy)-[1,1’-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- (S)-3-(4’-(ethoxy)-[1,1’-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
(S)-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and binding affinity to hydrophobic targets. The tert-butoxycarbonyl-protected amino group also provides stability and allows for selective deprotection under mild conditions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(4-phenylmethoxyphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-27(2,3)33-26(31)28-24(25(29)30)17-20-10-7-11-22(16-20)21-12-14-23(15-13-21)32-18-19-8-5-4-6-9-19/h4-16,24H,17-18H2,1-3H3,(H,28,31)(H,29,30)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBZSSCFAYNEBN-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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